molecular formula C18H24N2O3 B4398012 2-(4-cyano-2-ethoxyphenoxy)-N-cycloheptylacetamide

2-(4-cyano-2-ethoxyphenoxy)-N-cycloheptylacetamide

Cat. No. B4398012
M. Wt: 316.4 g/mol
InChI Key: YJFWDGJZHZKASS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-cyano-2-ethoxyphenoxy)-N-cycloheptylacetamide, also known as AH-7921, is a synthetic opioid drug that was first synthesized in the 1970s. It has been found to have analgesic properties, similar to other opioids such as morphine. However, it has also been associated with a number of adverse effects, including respiratory depression and addiction. In recent years, there has been increasing interest in the scientific research application of AH-7921, particularly in the areas of pain management and drug development.

Mechanism of Action

The exact mechanism of action of 2-(4-cyano-2-ethoxyphenoxy)-N-cycloheptylacetamide is not fully understood, but it is believed to act primarily on the mu-opioid receptor. This receptor is involved in the modulation of pain and is the target of many other opioids, including morphine. This compound has been found to be a potent agonist of this receptor, which is thought to be responsible for its analgesic effects.
Biochemical and Physiological Effects
In addition to its analgesic effects, this compound has also been found to have a number of other biochemical and physiological effects. It has been shown to have a high affinity for the mu-opioid receptor, as well as for the delta-opioid receptor. It has also been found to have a moderate affinity for the kappa-opioid receptor, which is involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-cyano-2-ethoxyphenoxy)-N-cycloheptylacetamide for lab experiments is its potency as an analgesic. This makes it a useful tool for studying pain pathways and developing new pain management therapies. However, it also has a number of limitations, including its potential for addiction and respiratory depression. These factors must be taken into account when designing experiments and interpreting results.

Future Directions

There are a number of potential future directions for research on 2-(4-cyano-2-ethoxyphenoxy)-N-cycloheptylacetamide. One area of interest is the development of new pain management therapies that are safer and more effective than current options. Another area of interest is the study of the biochemical and physiological effects of this compound, particularly in relation to its interactions with other opioid receptors. Finally, there is a need for further research into the potential risks and benefits of this compound, particularly in relation to its potential for addiction and respiratory depression.

Scientific Research Applications

2-(4-cyano-2-ethoxyphenoxy)-N-cycloheptylacetamide has been the subject of a number of scientific studies, particularly in the area of pain management. It has been found to have potent analgesic effects in animal models, and has been shown to be effective in reducing pain in humans. In addition, it has been found to have a lower risk of respiratory depression compared to other opioids, making it a potentially safer alternative for pain management.

properties

IUPAC Name

2-(4-cyano-2-ethoxyphenoxy)-N-cycloheptylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-2-22-17-11-14(12-19)9-10-16(17)23-13-18(21)20-15-7-5-3-4-6-8-15/h9-11,15H,2-8,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFWDGJZHZKASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)OCC(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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